molecular formula C13H16O2 B1659744 2-(Cyclohexyloxy)benzaldehyde CAS No. 67698-65-1

2-(Cyclohexyloxy)benzaldehyde

Cat. No.: B1659744
CAS No.: 67698-65-1
M. Wt: 204.26 g/mol
InChI Key: ZHDRUIVPJYQJEK-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)benzaldehyde is an organic compound with the molecular formula C13H16O2. It is characterized by the presence of a benzaldehyde moiety substituted with a cyclohexyloxy group at the ortho position. This compound is a colorless liquid with a distinctive aromatic odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Cyclohexyloxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Another method involves the Williamson ether synthesis, where 2-hydroxybenzaldehyde is reacted with cyclohexyl chloride in the presence of a strong base like sodium hydride. This reaction also requires an organic solvent such as tetrahydrofuran and is conducted under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-(Cyclohexyloxy)benzoic acid.

    Reduction: 2-(Cyclohexyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. This reaction is crucial in the synthesis of various organic compounds. Additionally, the compound can undergo nucleophilic addition reactions at the carbonyl carbon, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound with a simpler structure lacking the cyclohexyloxy group.

    2-Hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the cyclohexyloxy group.

    4-(Cyclohexyloxy)benzaldehyde: Similar structure but with the cyclohexyloxy group at the para position.

Uniqueness

2-(Cyclohexyloxy)benzaldehyde is unique due to the presence of the cyclohexyloxy group at the ortho position, which imparts distinct chemical properties and reactivity. This substitution pattern influences the compound’s steric and electronic environment, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-cyclohexyloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDRUIVPJYQJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615254
Record name 2-(Cyclohexyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67698-65-1
Record name 2-(Cyclohexyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(cyclohexyloxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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